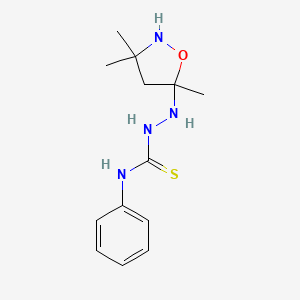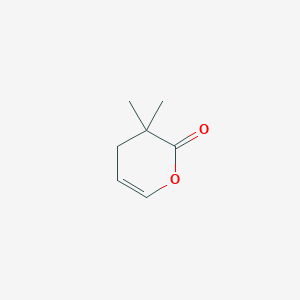![molecular formula C20H14F6N2O6S2 B14257894 Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) is a complex organic compound known for its unique chemical structure and properties. This compound features a methanesulfonamide group linked to a 1,4-phenylenebis(oxy-4,1-phenylene) backbone, with trifluoromethyl groups attached. It is primarily used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) typically involves the reaction of methanesulfonamide with 1,4-phenylenebis(oxy-4,1-phenylene) under controlled conditions. The reaction is carried out in the presence of trifluoromethylating agents to introduce the trifluoromethyl groups. Common reagents used in this synthesis include potassium hexamethyldisilazide (KHMDS) and palladium catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce methanesulfonamide derivatives with different functional groups .
Scientific Research Applications
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) involves its interaction with specific molecular targets and pathways. The compound acts as a strong electron-withdrawing agent, influencing the reactivity of other molecules in the reaction. It can also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
- Phenyl triflimide
Uniqueness
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C20H14F6N2O6S2 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[4-[4-[4-(trifluoromethylsulfonylamino)phenoxy]phenoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H14F6N2O6S2/c21-19(22,23)35(29,30)27-13-1-5-15(6-2-13)33-17-9-11-18(12-10-17)34-16-7-3-14(4-8-16)28-36(31,32)20(24,25)26/h1-12,27-28H |
InChI Key |
ONWJVOBZCBGVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)
![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)
![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)


![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)

![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
